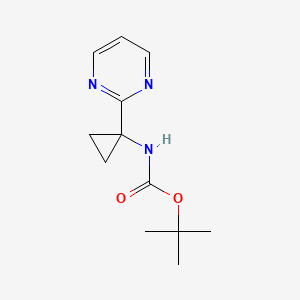

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate

描述

Chemical Structure and Properties

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate is a bicyclic carbamate derivative featuring a pyrimidin-2-yl substituent on a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 245.29 g/mol. The pyrimidine ring introduces aromaticity and hydrogen-bonding capabilities, while the cyclopropane ring contributes steric constraints and metabolic stability .

Synthesis The compound is synthesized via a coupling reaction using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethylamine under nitrogen atmosphere. The reaction proceeds through activation of the carbamate intermediate, followed by nucleophilic substitution on the cyclopropane ring. Final purification involves thin-layer chromatography (TLC) and characterization via ¹H/¹³C NMR and elemental analysis (>95% purity) .

The pyrimidine moiety is critical for interactions with biological targets requiring π-π stacking or hydrogen bonding .

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(1-pyrimidin-2-ylcyclopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-12(5-6-12)9-13-7-4-8-14-9/h4,7-8H,5-6H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEWUGIKPFEXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate involves several steps. One method includes the reaction of (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride with dimethylaminoacrolein and dimethylamine in anhydrous ethanol. The reaction is heated at 70°C for 18 hours

化学反应分析

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways.

相似化合物的比较

Structural and Functional Comparison

Table 1: Key Properties of tert-Butyl Carbamate Derivatives

Key Differences and Implications

Substituent Effects on Reactivity and Stability Pyrimidine vs. Bromophenyl: The pyrimidine group (C₄H₃N₂) offers hydrogen-bonding sites, enhancing target specificity in drug design. Cyano Group: tert-Butyl (1-cyanocyclopropyl)carbamate (CAS 507264-68-8) features an electron-withdrawing cyano group, which may destabilize the carbamate under basic conditions but improve electrophilic reactivity for further functionalization .

Pharmacokinetic Considerations

- The pyrrolidine-containing analog (CAS 431058-52-5) introduces a basic nitrogen, improving aqueous solubility and bioavailability compared to the parent compound .

- Fluoro and Hydroxy Substituents (CAS 1799420-92-0) enhance metabolic stability by reducing cytochrome P450-mediated oxidation, though the hydroxy group may increase plasma protein binding .

Synthetic Utility

- All compounds are synthesized via Boc-protection strategies, but the choice of coupling reagents (e.g., PyBOP vs. CDI) and reaction conditions (e.g., inert atmosphere) varies based on substituent sensitivity .

生物活性

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a cyclopropyl moiety, and a pyrimidine ring. These structural features contribute to its biological activity and interaction with various biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to selectively inhibit Class I PI3-kinase enzymes, particularly the PI3Kα isoform, which is implicated in various cancers. This inhibition can lead to reduced tumor cell proliferation and survival .

- Anti-inflammatory Effects : It has demonstrated potential in modulating inflammatory pathways, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Cellular Proliferation Inhibition : Studies have indicated that the compound can inhibit cellular proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on human tumor cell lines such as HeLa and HCT116. Results showed significant inhibition of cellular proliferation, indicating its potential as a therapeutic agent against cancer .

- Inflammation Model : In an LPS-stimulated model, the compound effectively inhibited TNFα production, demonstrating its anti-inflammatory properties. This suggests that it may be useful in treating inflammatory diseases .

常见问题

Basic: What are the recommended methodologies for synthesizing tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate?

A typical synthesis involves:

- Cyclopropanation : Reacting a pyrimidinyl-substituted alkene with a diazo compound (e.g., ethyl diazoacetate) in the presence of a transition metal catalyst (e.g., Rh(II)) to form the cyclopropane ring.

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .

- Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) and confirm purity via HPLC or LC-MS.

Basic: How should researchers characterize this compound spectroscopically?

Key techniques include:

- NMR Spectroscopy : Compare δ ~8.2–8.4 ppm (pyrimidinyl protons) and δ ~1.3–1.5 ppm (tert-butyl group) with analogous compounds. For cyclopropane protons, expect splitting patterns consistent with J ~4–6 Hz .

- X-ray Crystallography : Employ SHELX software for structure refinement. Resolve ambiguities in cyclopropane geometry by analyzing thermal displacement parameters .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS.

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

- Cross-Validation : If NMR signals conflict with expected splitting (e.g., cyclopropane protons), use 2D experiments (COSY, HSQC) to assign coupling networks.

- Crystallographic Resolution : For ambiguous stereochemistry, grow single crystals and solve the structure via X-ray diffraction. SHELXL refinement can resolve disorder in the tert-butyl group .

- Comparative Analysis : Reference spectral databases (e.g., NIST Chemistry WebBook) for analogous pyrimidinyl-carbamates .

Advanced: What strategies optimize low yields in cyclopropane ring formation?

- Catalyst Screening : Test Rh(II) complexes (e.g., Rh₂(OAc)₄) vs. Cu(I) catalysts for regioselectivity.

- Temperature Control : Maintain −10°C to 0°C during diazo compound addition to minimize side reactions.

- Solvent Optimization : Use dichloromethane or toluene to stabilize reactive intermediates. Monitor reaction progress via TLC .

Advanced: How can computational modeling aid in understanding reactivity?

- DFT Calculations : Model transition states for cyclopropanation to predict regiochemical outcomes.

- Docking Studies : If the compound is a pharmaceutical intermediate, simulate binding interactions with biological targets (e.g., kinases) using software like AutoDock.

- Conformational Analysis : Use Gaussian or ORCA to assess steric strain in the cyclopropane-Boc moiety .

Basic: What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact.

- Ventilation : Use fume hoods for synthesis and purification steps.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS guidelines for structurally similar carbamates .

Advanced: How to analyze and mitigate byproduct formation during Boc protection?

- LC-MS Monitoring : Detect impurities (e.g., tert-butyl alcohol adducts) via reverse-phase chromatography.

- Acid Scavengers : Add molecular sieves or TEA to trap HCl generated during Boc activation.

- Byproduct Isolation : Use preparative TLC to isolate side products and characterize via NMR .

Advanced: What are the stability challenges under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。